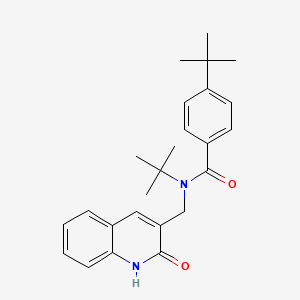

N,4-di-tert-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N,4-di-tert-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide”, there are related studies on the synthesis of similar compounds. For instance, one study discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, and solubility. For “N,4-di-tert-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide”, the molecular weight is 392.5 .Future Directions

While there is limited information available on “N,4-di-tert-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide”, research on similar compounds continues. For example, a study focuses on the Plumbago zeylanica plant and aims to isolate and investigate a bioactive compound with antifungal, antioxidant, and cancer-fighting properties . This suggests potential future directions for research on “N,4-di-tert-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide” and similar compounds.

Mechanism of Action

Target of Action

Similar compounds have been found to target theCystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The CFTR protein is a PKA-regulated anion channel that is critical for the transport of chloride and bicarbonate ions in epithelial cells from multiple organs .

Mode of Action

It’s known that compounds targeting cftr can restore the function of the mutant cftr channel . They can affect the function of CFTR by two complementary mechanisms, CFTR potentiation and CFTR correction .

Biochemical Pathways

Mutations in the CFTR gene can result in reduced amounts of CFTR at the cell surface, a decrease in the ability of CFTR to transport ions, or both .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c .

Result of Action

Compounds that target cftr can restore the function of the mutant cftr channel, leading to an increase in cftr-dependent chloride secretion into the airway . This can potentially reduce the viscosity of mucus, improving airway obstruction and clearance of harmful bacteria .

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c for optimal stability .

properties

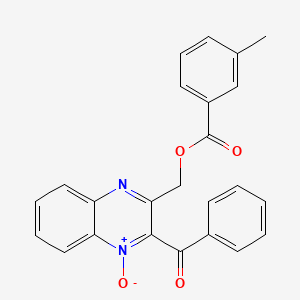

IUPAC Name |

N,4-ditert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-24(2,3)20-13-11-17(12-14-20)23(29)27(25(4,5)6)16-19-15-18-9-7-8-10-21(18)26-22(19)28/h7-15H,16H2,1-6H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTACSGSRUYLSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-di-tert-butyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)